[(2-Chloro-3-methylphenyl)methyl](methyl)amine
Description
(2-Chloro-3-methylphenyl)methylamine is a secondary amine with the molecular formula C₉H₁₂ClN (169.65 g/mol). Structurally, it consists of a 2-chloro-3-methylphenyl group attached to a methyl-substituted amine (-NHCH₃). This compound is part of the arylalkylamine family, characterized by aromatic rings linked to alkylamine moieties. Its physicochemical properties include moderate polarity due to the aromatic chloro-methyl group and basicity from the amine functionality, making it soluble in polar organic solvents like ethanol or dichloromethane .
Potential applications include use as an intermediate in pharmaceutical synthesis, agrochemicals, or specialty polymers, though specific industrial uses are less documented compared to simpler amines like methylamine .
Properties
IUPAC Name |
1-(2-chloro-3-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUKHVNQPFZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Chloro-3-methylphenyl)methylamine, a compound characterized by its chlorinated aromatic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (2-Chloro-3-methylphenyl)methylamine is C10H12ClN, with a molecular weight of approximately 185.66 g/mol. Its structure features a chlorinated aromatic ring which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 185.66 g/mol |
| IUPAC Name | (2-Chloro-3-methylphenyl)methylamine |
The biological activity of (2-Chloro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The presence of the chlorine atom enhances the compound's binding affinity to various molecular targets, potentially modulating their activity.
- Neurotransmitter Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Biological Activity
Research has indicated that (2-Chloro-3-methylphenyl)methylamine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures display antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit Minimum Inhibitory Concentration (MIC) values in the low micromolar range against pathogens like Escherichia coli and Pseudomonas aeruginosa .
- Cytotoxicity : In vitro studies assessing cytotoxic effects on human cell lines have revealed varying degrees of toxicity, with some compounds demonstrating selective toxicity towards cancer cells while sparing normal cells .
- Pharmacological Effects : The structural characteristics suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Study 1: Antimicrobial Screening
A study evaluated several chlorinated phenyl derivatives, including (2-Chloro-3-methylphenyl)methylamine), for their antimicrobial efficacy. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with zones of inhibition comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|
| (2-Chloro-3-methylphenyl)methylamine | 20.5 | 0.21 |
| Standard Antibiotic (Streptomycin) | 36.6 | 0.05 |
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of (2-Chloro-3-methylphenyl)methylamine were assessed using MTT assays on human epidermal keratinocytes (HaCat). The compound showed selective toxicity towards cancerous cells while demonstrating lower toxicity towards normal fibroblasts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key structural and molecular comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Features |
|---|---|---|---|---|
| (2-Chloro-3-methylphenyl)methylamine | C₉H₁₂ClN | 169.65 | Secondary amine | Chloro-methylphenyl group; moderate steric bulk |
| Methylamine (CH₃NH₂) | CH₅N | 31.06 | Primary amine | Simplest amine; high volatility and basicity |
| Dimethylamine ((CH₃)₂NH) | C₂H₇N | 45.08 | Secondary amine | Two methyl groups; stronger base than methylamine |
| (3-Chlorophenyl)methylamine | C₁₁H₁₆ClN | 197.70 | Secondary amine | Branched alkyl chain; higher hydrophobicity |
Key Observations :
- Steric Effects : The chloro-methylphenyl group in the target compound introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear amines like methylamine or dimethylamine .
- Basicity : Secondary amines (e.g., dimethylamine) are stronger bases than primary amines (methylamine) due to electron-donating alkyl groups. The target compound’s basicity is likely intermediate, influenced by the electron-withdrawing chloro substituent .
Physicochemical Properties
Table 2: Adsorption and solubility trends
| Compound | Adsorption Energy (kJ/mol) on Kaolinite Al-OH Surface | Solubility in Water |
|---|---|---|
| Methylamine | -85.3 (estimated) | Highly soluble |
| Dimethylamine | -78.9 (estimated) | Moderately soluble |
| (2-Chloro-3-methylphenyl)methylamine | Not directly measured; inferred lower affinity | Low solubility |
Adsorption Behavior :
- Methylamine cations adsorb strongly on kaolinite Al-OH surfaces (-85.3 kJ/mol) due to hydrogen bonding . The target compound’s bulky aromatic group likely reduces adsorption efficiency compared to simpler amines .
- Hydrophobicity from the chloro-methylphenyl group decreases water solubility, contrasting with methylamine’s high miscibility in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
